Product packaging for 3-[1-(Propan-2-yl)piperidin-4-yl]aniline(Cat. No.:)

3-[1-(Propan-2-yl)piperidin-4-yl]aniline

Cat. No.: B13172922
M. Wt: 218.34 g/mol
InChI Key: ADNIRPBMROBEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Propan-2-yl)piperidin-4-yl]aniline is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common structural motif in pharmaceuticals, substituted with an aniline group and an isopropyl moiety. Its primary research application is as a versatile building block for the synthesis of more complex molecules that are screened for various biological activities. The aniline-piperidine structure is a privileged scaffold in the design of compounds targeting the central nervous system. Specifically, derivatives of N-substituted piperidin-4-yl anilines have been extensively investigated as high-affinity ligands for the Vesicular Acetylcholine Transporter (VAChT), a key biomarker for cholinergic function . VAChT ligands are crucial research tools for studying neurodegenerative diseases like Alzheimer's and Parkinson's, as the decline in cholinergic neurons correlates with cognitive dysfunction . The lipophilicity and structural features of this compound make it a valuable precursor for developing positron emission tomography (PET) radiotracers intended to image and quantify VAChT levels in the brain . Beyond neuroscience, this aniline derivative serves as a critical synthon in other therapeutic areas. Similar piperidine-based anilines are used in the design of G Protein-Coupled Receptor (GPCR) agonists, such as those targeting GPR119 for potential diabetes treatments . Furthermore, the 1-(piperidin-4-yl) scaffold is a key component in developing inhibitors for the NLRP3 inflammasome, a multiprotein complex implicated in a wide range of inflammatory diseases . Researchers value this compound for its potential to be further functionalized, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties such as potency, selectivity, and metabolic stability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B13172922 3-[1-(Propan-2-yl)piperidin-4-yl]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-(1-propan-2-ylpiperidin-4-yl)aniline

InChI

InChI=1S/C14H22N2/c1-11(2)16-8-6-12(7-9-16)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9,15H2,1-2H3

InChI Key

ADNIRPBMROBEPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-[1-(Propan-2-yl)piperidin-4-yl]aniline, the spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the piperidine (B6355638) ring, and the protons of the propan-2-yl (isopropyl) group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the molecular structure.

Expected ¹H NMR Data: (Note: This is a hypothetical data table based on the expected chemical shifts for the described structure. Actual experimental values may vary.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2m1HAromatic C-H
~ 6.5 - 6.8m3HAromatic C-H
~ 3.5br s2H-NH₂
~ 2.8 - 3.0m1H-CH- (isopropyl)
~ 2.6 - 2.8m2HPiperidine C-H (axial)
~ 2.0 - 2.2m2HPiperidine C-H (equatorial)
~ 1.6 - 1.8m4HPiperidine C-H
~ 1.0 - 1.2d6H-CH(CH₃)₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment.

Expected ¹³C NMR Data: (Note: This is a hypothetical data table based on expected chemical shifts.)

Chemical Shift (δ, ppm)Assignment
~ 147Aromatic C-N
~ 130Aromatic C-H
~ 118Aromatic C-H
~ 115Aromatic C-H
~ 113Aromatic C-H
~ 55-CH- (isopropyl)
~ 50Piperidine C-N
~ 45Piperidine C-C
~ 32Piperidine C-C
~ 18-CH(CH₃)₂

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for a complex molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aniline, piperidine, and isopropyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, such as linking the piperidine ring to the aniline ring and the isopropyl group to the piperidine nitrogen.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule and is highly useful for identifying the presence of specific functional groups.

Expected FT-IR Data: (Note: This is a hypothetical data table based on characteristic vibrational frequencies.)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450 - 3300MediumN-H stretching (aniline -NH₂)
~ 3050 - 3000MediumC-H stretching (aromatic)
~ 2970 - 2850StrongC-H stretching (aliphatic)
~ 1620 - 1580StrongN-H bending (aniline) & C=C stretching (aromatic)
~ 1500 - 1450MediumC=C stretching (aromatic)
~ 1320 - 1250StrongC-N stretching (aromatic amine)
~ 1180 - 1100MediumC-N stretching (aliphatic amine)
~ 850 - 750StrongC-H out-of-plane bending (aromatic)

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. This can provide additional information, particularly about the carbon framework and aromatic ring vibrations. Symmetrical vibrations in the molecule would be more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The expected monoisotopic mass of this compound (C₁₄H₂₂N₂) can be precisely calculated and compared with the experimentally determined value.

While specific experimental data for this compound is not publicly available, a theoretical analysis of its fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) can be proposed based on the known fragmentation of similar structures. The molecule would likely exhibit a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. Key fragmentation pathways would likely involve the piperidine and aniline moieties.

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the piperidine nitrogen is a common fragmentation pathway. This could result in the loss of the propan-2-yl group or the fragmentation of the piperidine ring itself.

Loss of the aniline group: Cleavage of the bond connecting the piperidine ring to the aniline ring could occur.

Fragmentation of the propan-2-yl group: The isopropyl group attached to the piperidine nitrogen is susceptible to fragmentation.

A detailed analysis of the resulting fragment ions would provide significant structural information, corroborating the identity of the compound.

Table 1: Theoretical Mass Spectrometry Data for this compound

PropertyTheoretical Value
Molecular FormulaC₁₄H₂₂N₂
Monoisotopic Mass218.1783 g/mol
Nominal Mass218 g/mol
Expected [M+H]⁺ (ESI)m/z 219.1856
Potential Fragment Ions (EI)Ions corresponding to the loss of CH₃, C₃H₇, C₆H₅NH₂

Note: This table is based on theoretical calculations and common fragmentation patterns of similar compounds. Experimental data is required for definitive confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of the compound would be required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no published crystal structure for this compound currently exists, a hypothetical analysis can be considered. The data obtained would definitively confirm the connectivity of the propan-2-yl group to the piperidine nitrogen at the 1-position and the aniline group to the piperidine ring at the 4-position. Furthermore, it would reveal the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the substituents.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

ParameterHypothetical Value/Information
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined
Bond Lengths (Å)e.g., C-N, C-C bond distances would be precisely measured.
Bond Angles (°)e.g., Angles within the piperidine and aniline rings.
Torsion Angles (°)Detailing the conformation of the molecule.

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. The actual values can only be determined through experimental analysis.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose.

For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity of the compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the main peak and the identification of any impurities based on their mass-to-charge ratio. UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

ParameterExample Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradiente.g., 5% to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeTo be determined experimentally
Purity>95% (as determined by peak area percentage)

Note: This table provides a representative set of starting conditions for an HPLC method. Method development and optimization would be necessary to achieve the best separation and sensitivity.

Computational Chemistry and Cheminformatics in Research on 3 1 Propan 2 Yl Piperidin 4 Yl Aniline

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-[1-(Propan-2-yl)piperidin-4-yl]aniline and its analogs, docking is crucial for predicting how these ligands interact with the binding sites of biological targets such as receptors or enzymes.

Research on related 4-anilidopiperidine structures, a class that includes potent analgesics, frequently employs molecular docking to elucidate binding modes within opioid receptors. tandfonline.com These studies reveal that the protonated piperidine (B6355638) nitrogen typically forms a key ionic interaction with a conserved aspartate residue (e.g., D147 in the µ-opioid receptor). researchgate.net The aniline (B41778) ring and its substituents often engage in hydrophobic and aromatic interactions within sub-pockets of the receptor. researchgate.net Scoring functions are then used to estimate the binding affinity, ranking different derivatives based on their predicted potency. For instance, docking studies on novel piperidine derivatives against the µ-opioid receptor have shown that binding scores correlate with analgesic activity, with potent compounds showing excellent encapsulation within the binding pocket formed by transmembrane helices. tandfonline.com

Table 1: Representative Docking Scores of Piperidine Derivatives Against µ-Opioid Receptor

Compound Binding Score (kcal/mol) Key Interacting Residues
Morphine (Standard) -9.5 to -11.0 D147, Y148, M151, W318
Fentanyl (Standard) -10.0 to -12.5 D147, I296, H297, W318

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is applied to refine docking poses and to study the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules.

For 4-anilidopiperidine derivatives, MD simulations have been used to explore their interactions with G-protein coupled receptors like the µ-opioid receptor. researchgate.net These simulations can confirm the stability of crucial interactions, such as the ionic bond between the piperidine nitrogen and the aspartate residue, which is consistently maintained throughout the simulation. researchgate.net MD studies also reveal the dynamic nature of hydrophobic interactions and can highlight the importance of specific residues in receptor activation. researchgate.netnih.gov For example, simulations have shown a correlation between the size of a substituent on the anilide ring and the dihedral angles of key tryptophan residues involved in receptor activation. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored during the simulation to assess the stability of the complex. Lower and stable RMSD values suggest a stable binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine-aniline derivatives, QSAR models are developed to predict activities like receptor binding affinity or enzyme inhibition, guiding the design of new, more potent analogs. nih.gov

QSAR studies on various piperidine derivatives have successfully correlated their biological activities with physicochemical and structural descriptors. nih.govbenthamscience.com These descriptors can be categorized as 2D (e.g., molecular weight, logP, topological indices) or 3D (e.g., van der Waals surface area, dipole moment). nih.gov Genetic algorithms are often used to select the most relevant descriptors for building a robust multiple linear regression (MLR) model. nih.gov For example, a QSAR study on furan-pyrazole piperidines identified 3D autocorrelation descriptors as being highly relevant for predicting their inhibitory activity against the Akt1 kinase. nih.gov Such models provide a mathematical equation that can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 2: Example of Descriptors Used in QSAR Models for Piperidine Derivatives

Descriptor Type Example Descriptor Significance in Model
Electronic Partial Charge (PEOE_VSA) Influences electrostatic interactions with the target. benthamscience.com
Steric/Topological van der Waals Surface Area (v_surf) Relates molecular size and shape to binding pocket complementarity. benthamscience.com
3D Autocorrelation 3D-MORSE Descriptors Encodes 3D structural information based on electron diffraction. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a single molecule, providing insights into its stability, reactivity, and spectroscopic properties. uobasrah.edu.iqnih.gov For this compound, DFT can be used to calculate a range of molecular properties that govern its behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. uobasrah.edu.iq A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. uobasrah.edu.iq These calculations help in understanding the intrinsic reactivity of the molecule and can be used to rationalize its interaction with biological targets. Conformational analysis using computational methods can also predict the most stable three-dimensional structure of the molecule. eurekaselect.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov Pharmacophore models for piperidine-aniline derivatives are typically built based on the structures of known active compounds. researchgate.net These models define the spatial arrangement of key features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and positively ionizable centers. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features—a process known as virtual screening. nih.gov This approach has been successfully used for piperidine and piperazine (B1678402) derivatives to identify new potential inhibitors for targets like the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. researchgate.net Hits from virtual screening are then subjected to further analysis, such as molecular docking, to refine the selection before they are prioritized for chemical synthesis and biological testing. researchgate.net

Analysis of Three-Dimensional (3D) Chemical Space for Piperidine-Aniline Derivatives

The analysis of 3D chemical space is critical in modern drug discovery, as molecules with greater 3D complexity often exhibit higher selectivity and better physicochemical properties compared to flat, aromatic compounds. nih.govrsc.org The piperidine ring in this compound is a saturated heterocycle, which imparts a distinct 3D character to the molecule.

Studies focusing on the exploration of piperidine's 3D fragment space have demonstrated that even simple substitutions can lead to a significant increase in shape diversity. nih.govnih.gov The 3D shape of molecules can be quantified using descriptors like the Principal Moments of Inertia (PMI). A virtual library of fragments derived from substituted piperidines can be analyzed to show that they cover a wide and desirable area of 3D fragment space. nih.govresearchgate.net This inherent three-dimensionality is a key advantage of the piperidine-aniline scaffold, making it a valuable building block for fragment-based drug discovery campaigns aimed at exploring novel and complex biological targets. whiterose.ac.uk

Pharmacological Relevance and Mechanistic Insights of Piperidine Aniline Scaffolds

Modulatory Effects on Enzyme Activity

The inherent structural features of piperidine-aniline derivatives make them suitable candidates for designing enzyme inhibitors. Their ability to adopt specific conformations allows for precise interactions within the active sites of various enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial anti-inflammatory, anti-hypertensive, and analgesic effects. Inhibition of sEH is therefore a promising therapeutic strategy for managing inflammation and pain. nih.govnih.gov

While direct studies on 3-[1-(Propan-2-yl)piperidin-4-yl]aniline are not prominent, structurally related compounds incorporating a piperidinyl moiety have been extensively investigated as potent sEH inhibitors (sEHI). For instance, a series of 2-(piperidin-4-yl)acetamides demonstrated excellent inhibitory potencies against both human and murine sEH. nih.gov These compounds often feature a central piperidine (B6355638) ring linked to other moieties that occupy the active site of the enzyme. The development of these inhibitors aims to improve upon earlier generations that suffered from poor microsomal stability. nih.gov

Below is a table of representative piperidine-based sEH inhibitors and their activities.

CompoundTargetIC₅₀ (nM)Notes
TPPU Human sEH-A reference sEH inhibitor used for comparison in anti-inflammatory studies. nih.gov
Benzohomoadamantane-based urea (B33335) (Compound 1) Human sEH3.1A potent inhibitor with very poor microsomal stability. nih.gov
Benzohomoadamantane-based amide derivative Human sEH2.1Showed high inhibitory potency and improved metabolic properties over urea-based predecessors. nih.gov

Nucleotide-Binding Oligomerization Domain-like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govplasticheal.eu Its dysregulation is implicated in a host of inflammatory and autoimmune diseases. nih.gov Consequently, the development of small-molecule NLRP3 inhibitors is an area of intense research.

The piperidine scaffold is a common feature in several classes of NLRP3 inhibitors. For example, research into the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold yielded compounds that could inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.govresearchgate.net These molecules are designed to interfere with the ATP-binding and hydrolysis activity of NLRP3, which is essential for its activation. researchgate.netnih.gov A patent for novel pyridazin-3-yl phenol (B47542) compounds also describes structures containing a methylpiperidin-3-yl)amino moiety as potent NLRP3 inflammasome inhibitors. google.com

Compound Class/ExampleMechanism of ActionEffect
Benzo[d]imidazole-2-one derivatives Inhibit NLRP3 ATPase activity and pyroptosis. nih.govresearchgate.netConcentration-dependent inhibition of IL-1β release in human macrophages. nih.gov
ADS032 Dual inhibitor of NLRP1 and NLRP3. nih.govReduces IL-1β secretion in human macrophages following NLRP3 activation. nih.gov
CY-09 Covalent modification of NLRP3. plasticheal.euInhibits NLRP3 in the low micromolar range. plasticheal.eu

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle tissue. PDE5 inhibitors, by preventing cGMP degradation, lead to vasodilation and are widely used in the treatment of erectile dysfunction and pulmonary hypertension. nih.govnih.gov The core structure of many PDE5 inhibitors features heterocyclic ring systems designed to mimic the purine (B94841) ring of cGMP. While piperidine and aniline (B41778) moieties are common in drug development, their specific combination as seen in this compound is not characteristic of the most well-known PDE5 inhibitors like sildenafil (B151) or tadalafil. However, the versatility of the piperidine scaffold means it is frequently incorporated into novel chemical series targeting PDE5. For instance, patents describe pyrrolopyrimidine ketone compounds containing a 4-ethyl-piperazine-1-sulfonyl group, which is structurally related to the piperidine core, as potent PDE5 inhibitors. newdrugapprovals.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. newdrugapprovals.org The development of PARP inhibitors has involved various heterocyclic scaffolds that mimic the nicotinamide (B372718) portion of the NAD+ substrate. nih.gov Several potent PARP inhibitors incorporate a piperidine or related cyclic amine in their structure. These moieties are often used to enhance solubility, modulate pharmacokinetic properties, and establish key interactions within the enzyme's active site. For example, Olaparib, a clinically approved PARP inhibitor, contains a piperazine (B1678402) ring, a close structural relative of piperidine. newdrugapprovals.org More directly, research into benzimidazole (B57391) carboxamide derivatives has identified compounds with a piperidin-4-yl group as potent PARP1/2 inhibitors. nih.gov

InhibitorScaffoldPARP1 IC₅₀PARP2 IC₅₀
Olaparib 2H-phthalazin-1-one with piperazine~1-5 nM~1-5 nM
Veliparib Benzimidazole carboxamide~5 nM~5 nM
Compound 5cj Benzimidazole carboxamide with pyrrolidine~4 nM~4 nM
Compound 5cp Benzimidazole carboxamide with pyrrolidine~4 nM~4 nM

8-OxoGuanine DNA Glycosylase 1 (OGG1) Inhibition

8-OxoGuanine DNA Glycosylase 1 (OGG1) is the primary enzyme responsible for initiating the base excision repair pathway for 7,8-dihydro-8-oxoguanine (8-oxoG), a common form of oxidative DNA damage. nih.gov While essential for maintaining genomic integrity, OGG1 activity has also been linked to pro-inflammatory gene expression. Therefore, OGG1 inhibitors are being explored as potential therapeutics for inflammatory diseases and certain cancers. nih.gov The development of potent and selective OGG1 inhibitors has led to molecules like TH5487. nih.govnist.gov This compound, a 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, features a central piperidine ring. nist.gov It acts as an active site inhibitor, preventing the enzyme from binding to and excising 8-oxoG lesions from DNA. nih.govmdpi.com

InhibitorStructureIC₅₀Mechanism
TH5487 Piperidine-1-carboxamide derivative342 nM researchgate.netActive site inhibitor that impairs chromatin binding of OGG1. nih.gov
SU0268 Not specified-Competitive inhibitor that prevents OGG1 fixation to DNA. nih.gov

Receptor Binding and Modulation

The piperidine-aniline scaffold is also prevalent in ligands designed to interact with various G-protein coupled receptors (GPCRs) and ion channels. The nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets.

Research has shown that N-(4-piperidinyl)-2-indolinones represent a structural class of nociceptin (B549756) receptor (NOP) ligands, where modifications to the piperidine nitrogen substituent can produce both agonists and antagonists. nih.gov Similarly, derivatives of N-(1-phenethyl-4-piperidyl)propanamides have been synthesized as potential ligands for mu-opioid and I2-imidazoline receptors. nih.gov In the context of sigma (σ) receptors, which are implicated in various central nervous system disorders, piperazine derivatives (structurally similar to piperidines) have been evaluated for their binding affinity. For example, ester analogues of a (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol showed high affinity for both the dopamine (B1211576) transporter (DAT) and σ1 receptors. nih.gov

The table below summarizes the receptor binding profiles of some representative piperidine-containing compounds.

Compound ClassTarget ReceptorsFinding
N-(4-piperidinyl)-2-indolinones Nociceptin (NOP) receptor, μ, δ, κ opioid receptorsModifications on the piperidine nitrogen afforded both potent NOP agonists and antagonists with modest selectivity over other opioid receptors. nih.gov
N-(1-phenethyl-4-piperidyl)propanamides μ-opioid receptor, I2-imidazoline receptorsTwo derivatives showed high affinity for μ-opioid receptors and moderate analgesic properties. nih.gov
(±)3-(4-(...)-piperazin-1-yl)-3-phenylpropan-1-ol analogues DAT, SERT, NET, σ1 receptorsDemonstrated high affinity and selectivity for DAT, with several analogues also showing comparable high affinity for σ1 receptors. nih.gov

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Ligand Binding

The Vesicular Acetylcholine Transporter (VAChT) is a crucial protein in cholinergic neurons, responsible for loading acetylcholine into synaptic vesicles. nih.gov As such, it is a significant biomarker for studying cholinergic function and a target for developing imaging agents for neurodegenerative disorders. nih.gov Research has identified various heteroaromatic and aniline derivatives of piperidine as potent ligands for VAChT. nih.govelsevierpure.com

To develop compounds with high potency and selectivity, a phenyl group can be introduced into scaffolds designed to target VAChT. nih.gov Studies on a series of these compounds have demonstrated high affinity for the transporter, with some displaying Ki values in the low nanomolar range. nih.govelsevierpure.com These ligands also showed moderate to high selectivity for VAChT over sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govelsevierpure.com

Table 1: In Vitro Binding Affinities of Select Piperidine Derivatives for VAChT

Compound VAChT Ki (nM) Selectivity (VAChT vs. σ1/σ2)
19a 0.93 - 18 (racemate) 44 - 4400-fold
19e 0.93 - 18 (racemate) 44 - 4400-fold
19g 0.93 - 18 (racemate) 44 - 4400-fold
19k 0.93 - 18 (racemate) 44 - 4400-fold
(-)-24b 0.78 1200-fold

Data sourced from studies on heteroaromatic and aniline derivatives of piperidines. nih.gov

CompoundVAChT Ki (nM)Selectivity (VAChT vs. σ1/σ2)
19a0.93 - 18 (racemate)44 - 4400-fold
19e0.93 - 18 (racemate)44 - 4400-fold
19g0.93 - 18 (racemate)44 - 4400-fold
19k0.93 - 18 (racemate)44 - 4400-fold
(-)-24b0.781200-fold

Histamine (B1213489) H3 Receptor (H3R) Ligand Binding

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Blockade of H3R can increase neurotransmitter levels, making it a target for cognitive and neurological disorders. nih.gov Piperidine-based structures have been successfully developed as potent H3R ligands. acs.org

Research into dual-targeting ligands has shown that certain piperidine derivatives can exhibit high affinity for H3R, with Ki values often below 100 nM. acs.org For instance, a series of piperidine derivatives with varying alkyl chain lengths demonstrated that modifications can influence binding affinity, with some compounds showing Ki values as low as 21.7 nM. acs.org

Sigma-1 Receptor (σ1R) Ligand Binding

The sigma-1 receptor (σ1R) is a unique chaperone protein located at the endoplasmic reticulum that is implicated in numerous cellular functions and pathological conditions, including neurodegenerative diseases and cancer. wikipedia.orgresearchgate.net It is a promiscuous protein that binds to a wide variety of synthetic compounds. nih.gov The minimal pharmacophore for many high-affinity σ1R ligands includes a phenylalkylamine structure. nih.gov

Piperidine-based compounds have been evaluated for their affinity to sigma receptors. acs.org While some piperidine-aniline derivatives are designed for high selectivity for VAChT over sigma receptors, other modifications to the piperidine scaffold can produce potent dual-affinity ligands for both H3R and σ1R. nih.govacs.org For example, the lead structure KSK68, which features a 4-pyridylpiperidine moiety, demonstrated high affinity for both H3 and σ1 receptors. acs.org

Cellular and Molecular Responses to Piperidine-Aniline Compounds

Beyond receptor binding, compounds featuring the piperidine scaffold have demonstrated significant effects on fundamental cellular processes, particularly those related to cell survival and proliferation. These activities highlight their potential as anticancer agents. researchgate.net

Cell Cycle Progression Modulation

The ability to control cell cycle progression is a hallmark of many anticancer agents. Piperidine derivatives have been shown to induce cell cycle arrest in various cancer cell lines. nih.gov For example, certain piperidine compounds can arrest the cell cycle in the G1/G0 phase in colon cancer cells (DLD-1 and HT29) and in the G0/G1 phase in breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov Other related compounds have been observed to induce cell cycle arrest in the G2/M phase in oral squamous carcinoma cells. nih.gov This inhibition of progression to the S phase or M phase effectively halts cell proliferation. nih.gov

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Piperidine-containing compounds can trigger apoptosis through several molecular pathways. researchgate.netnih.gov One primary mechanism involves the activation of the caspase cascade. nih.gov Studies have shown that piperine, a related natural alkaloid, can activate caspase-3 and caspase-9 in A549 lung cancer cells. nih.gov

Another critical pathway involves the modulation of the Bcl-2 family of proteins. An increased Bax/Bcl-2 ratio is a strong indicator of apoptosis induction. nih.gov Piperidine and its derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in human leukemic cells. nih.gov Furthermore, some piperidine-based compounds can induce apoptosis through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. nih.gov

Anti-Proliferative Activities in Cancer Cell Lines

The culmination of cell cycle arrest and apoptosis induction is a potent anti-proliferative effect. The cytotoxicity of piperidine derivatives has been confirmed across a range of cancer cell lines. nih.gov For instance, a series of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs, which are structurally related to piperidines, showed significant in vitro anti-proliferative activity against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov

The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50). One study on a novel piperazine derivative, C505, found it to be a potent inhibitor of cancer cell proliferation with GI50 values (a measure similar to IC50) ranging from 0.06 to 0.16 µM across multiple cell lines. e-century.us

Table 2: Anti-Proliferative Activity of a Select Piperazine Compound

Cell Line Cancer Type GI50 (µM)
K562 Leukemia 0.06 - 0.16
A549 Lung Cancer 0.06 - 0.16
PC3 Prostate Cancer 0.06 - 0.16

Data for compound C505. e-century.us

Cell LineCancer TypeGI50 (µM)
K562Leukemia0.06 - 0.16
A549Lung Cancer0.06 - 0.16
PC3Prostate Cancer0.06 - 0.16

Anti-Inflammatory Effects and Mechanisms

Piperidine and its derivatives have demonstrated significant anti-inflammatory properties. ajchem-a.comijnrd.org The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. For instance, some piperidine-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov This inhibition can occur through the downregulation of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a pivotal regulator of the inflammatory response. researchgate.net

The anti-inflammatory action of piperidine scaffolds can also be attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). researchgate.net Furthermore, some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is a key component of chronic inflammation. nih.gov The bioactive alkaloid piperine, found in black pepper, is a well-studied example of a piperidine derivative with potent anti-inflammatory and antioxidant activities. nih.gov For the specific scaffold of this compound, its anti-inflammatory potential would likely stem from similar mechanisms, influenced by the electronic and steric properties of its constituent parts.

Structure-Activity Relationships (SAR) Governing Biological Profiles

The biological activity of piperidine-aniline derivatives is highly dependent on the nature and position of substituents on both the piperidine and aniline rings. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The substituent on the piperidine nitrogen (the N-substituent) plays a critical role in determining the biological activity. acs.org The size, shape, and electronic properties of this group can significantly impact how the molecule binds to its biological target. For this compound, the N-substituent is an isopropyl group (propan-2-yl).

Research on various piperidine derivatives has shown that the N-substituent can influence potency and selectivity. For example, in a series of farnesyltransferase inhibitors with a piperidine core, the nature of the N-1 substituent was found to be important for inhibitory activity. acs.org The isopropyl group is a relatively small, non-polar, and branched alkyl group. Its presence would confer a degree of lipophilicity to the molecule, potentially influencing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The steric bulk of the isopropyl group, while not excessively large, would also dictate the conformational preferences of the piperidine ring and its interactions with a receptor binding site.

Table 1: Impact of N-Substituent on Biological Activity in Piperidine Scaffolds

N-SubstituentGeneral Effect on BioactivityReference
Small Alkyl Groups (e.g., Isopropyl)Can enhance lipophilicity and interaction with hydrophobic pockets. acs.org
Aromatic Groups (e.g., Pyridylmethyl)Can be critical for specific receptor interactions and potency. acs.org
Bulky GroupsMay increase selectivity but can also lead to steric hindrance and reduced activity. nih.gov

The position of the substituent on the aniline ring is a key determinant of pharmacological activity. nih.gov In this compound, the piperidine moiety is attached at the meta-position (position 3) of the aniline ring. The amino group (-NH2) on the aniline ring is an electron-donating group, which activates the ortho and para positions towards electrophilic substitution. byjus.com

Table 2: Influence of Aniline Substitution Position on Molecular Properties

Substitution PositionPotential Impact on Receptor/Enzyme InteractionReference
OrthoCan lead to steric hindrance and intramolecular interactions, affecting conformation. nih.gov
MetaMay allow for optimal orientation of functional groups for binding without significant steric clash. nih.gov
ParaOften results in a more linear molecular shape, which can be favorable or unfavorable depending on the target's binding site topology. nih.gov

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target and elicit a response. nih.gov The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, the substituents on the ring can influence the equilibrium between different chair conformations and even twist-boat conformations. nih.gov

In this compound, the aniline group at the 4-position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable for bulky substituents, as it minimizes steric clashes with the rest of the ring. The N-isopropyl group also influences the ring's conformation. The interplay between these substituents will determine the molecule's preferred shape. This preferred conformation is crucial for ligand-target recognition, as the molecule must adopt a specific orientation to fit into the binding site of a receptor or enzyme. Pseudoallylic strain, which can occur when the piperidine nitrogen is part of a conjugated system, can force substituents into an axial orientation, which in turn can be critical for activity. nih.gov The precise conformational arrangement of the aniline and isopropyl groups will ultimately govern the efficacy of this compound as a biologically active agent.

Applications in Drug Discovery and Medicinal Chemistry

Scaffold Optimization and Lead Generation Strategies

The 3-[1-(Propan-2-yl)piperidin-4-yl]aniline structure serves as an exemplary scaffold in lead generation, the crucial phase in early drug discovery where initial "hit" compounds are developed into more promising "lead" series. nih.gov The process of lead generation often begins with high-throughput screening or knowledge-based approaches to identify initial starting points. drugdiscoverychemistry.com The (piperidin-4-yl)aniline core is a frequent component of such endeavors due to its favorable physicochemical properties and its ability to be chemically modified in a controlled manner.

Scaffold optimization involves systematically altering the core structure to improve potency, selectivity, and pharmacokinetic properties. arxiv.org Key strategies applied to scaffolds like this compound include:

Side-Chain Decoration : This involves modifying the substituents on the core structure. For instance, the isopropyl group on the piperidine (B6355638) nitrogen can be replaced with other alkyl or aryl groups to explore the binding pocket of a target protein. Similarly, the aniline (B41778) ring can be substituted at its open positions to enhance molecular interactions or block metabolic degradation. arxiv.org

Molecular Hybridization : This advanced strategy involves combining the core scaffold with other known pharmacophores to create a single, novel molecule. A compelling example is seen in the development of Mer-tyrosine kinase (MERTK) inhibitors, where the analogous 1-(methylpiperidin-4-yl)aniline pharmacophore was hybridized with a pyrrolo[2,1-f] nih.govscite.ainih.govtriazine system. nih.gov This approach leverages the established biological activities of each component to produce a lead compound with a potentially synergistic or novel mechanism of action.

These optimization techniques allow medicinal chemists to efficiently explore the chemical space around the core scaffold, accelerating the discovery of novel chemical entities that can be advanced into lead optimization programs. drugdiscoverychemistry.comnih.gov

Development of Chemical Probes for Elucidating Biological Pathways

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein target within complex biological systems like cells or whole organisms. nih.gov High-quality probes must demonstrate potent and selective engagement with their intended target to provide reliable data. researchgate.net They are invaluable for target validation in drug discovery and for uncovering new biological mechanisms. scispace.com

While no published studies have specifically designated this compound as a chemical probe, its scaffold is characteristic of molecules that are often optimized for this purpose, particularly in the area of kinase research. The development of a chemical probe from a novel scaffold involves a rigorous optimization process to maximize potency against the target of interest while eliminating or reducing activity against other related proteins (off-targets). researchgate.net For example, if a derivative of this scaffold showed potent inhibition of a particular kinase implicated in a disease, it would undergo further chemical modification and deep profiling to confirm its selectivity. If successful, it could then be used as a probe to explore the downstream biological consequences of inhibiting that specific kinase, providing crucial insights for therapeutic development. nih.gov

Strategies for Enhancing Target Selectivity and Specificity

Target selectivity is a critical attribute of any potential drug candidate, as off-target effects are a primary cause of adverse drug reactions. For kinase inhibitors, a class of drugs to which derivatives of this scaffold often belong, achieving selectivity can be challenging due to the high degree of structural similarity across the human kinome. Medicinal chemists employ several strategies to enhance the selectivity of scaffolds like this compound. nih.gov

Structure-based drug design is a powerful approach where high-resolution crystal structures of the target protein are used to guide molecular modifications. nih.gov By visualizing how a ligand binds, chemists can redesign it to exploit unique features of the target's binding site that are not present in off-target proteins. Modifications to the aniline ring or the N-alkyl group on the piperidine of the this compound scaffold could be rationally designed to form specific interactions (e.g., hydrogen bonds or hydrophobic contacts) with non-conserved amino acid residues, thereby increasing specificity. This tailored approach was successfully used in the optimization of TYK2 inhibitors, leading to compounds with excellent selectivity over other related Janus kinases (JAKs). nih.gov

Potential Applications in Specific Therapeutic Areas

The versatility of the (piperidin-4-yl)aniline scaffold has led to its exploration in a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders The piperidine ring is a common feature in many CNS-active drugs, and pyridine-containing alkaloids have a long history of use in treating neurological conditions. nih.gov The (piperidin-4-yl)aniline scaffold is utilized as a building block for compounds targeting neurological disorders. Its ability to be modified allows for the fine-tuning of properties, such as blood-brain barrier permeability, which is essential for CNS-targeted therapies. mdpi.com

Oncology This is one of the most promising areas for this chemical class. The analogous 1-(methylpiperidin-4-yl)aniline scaffold was used to develop potent inhibitors of MERTK, a tyrosine kinase that plays a key role in cancer cell survival and proliferation. nih.gov Hybrid molecules incorporating this scaffold demonstrated significant cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231). nih.gov Furthermore, other aniline derivatives have shown potential as anticancer agents, suggesting broad utility for this structural motif in oncology. nih.gov

Table 1: In Vitro Cytotoxicity of MERTK Inhibitor Analogs Based on the 1-(Methylpiperidin-4-yl)aniline Scaffold nih.gov
CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)
1K11.121.541.26
1K21.041.241.18
1K30.961.121.02
1K40.840.920.94
1K50.360.420.80

Parasitic Infections Nitrogen-containing heterocyclic compounds, including those with piperidine and piperazine (B1678402) rings, are a cornerstone of antiparasitic drug discovery. nih.gov These scaffolds are found in drugs targeting protozoa and helminths. nih.govmdpi.com The mechanism of action for many of these agents involves disrupting essential metabolic pathways within the parasite. nih.gov The this compound structure fits the general profile of compounds that could be investigated for activity against parasites like Plasmodium (malaria) or various amoebic organisms.

Inflammation Chronic inflammation is an underlying factor in many human diseases. Numerous kinase inhibitors and other receptor modulators have found applications as anti-inflammatory agents. nih.gov Derivatives of related heterocyclic systems, such as pyridine-4-one and piperidin-4-one, have demonstrated significant anti-inflammatory activity in preclinical models. nih.govresearchgate.net The mechanisms often involve the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators like TNF-α, IL-1β, and IL-6. researchgate.netmdpi.com Given the prevalence of the (piperidin-4-yl)aniline scaffold in kinase inhibitors, its derivatives represent a potential source of novel anti-inflammatory therapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-[1-(Propan-2-yl)piperidin-4-yl]aniline, and how can researchers optimize yield and purity?

  • Methodological Answer : A plausible synthesis involves nucleophilic aromatic substitution. Start with 3-nitroaniline and react it with 1-(propan-2-yl)piperidine-4-yl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>98%). Yield optimization requires precise stoichiometric control, inert atmosphere, and temperature monitoring. Analogous methods for related piperidine-aniline derivatives support this approach .

Table 1 : Comparison of Synthetic Conditions for Analogous Piperidine-Aniline Derivatives

CompoundReaction ConditionsYieldPurity (HPLC)Reference
4-(1-Methylpiperidin-4-yl)anilineK₂CO₃, DMF, 80°C, 12h65%97%
4-(4-Methylpiperazin-1-yl)anilineNaH, THF, reflux, 24h72%95%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and piperidine/alkyl groups (δ 1.0–3.5 ppm). Compare with computed spectra for validation.
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z: 219.3 for C₁₄H₂₂N₂).
  • HPLC : Assess purity using a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA).
  • FT-IR : Verify amine N-H stretch (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
    Cross-referencing with analogous compounds ensures accuracy .

Q. How does the reactivity of the aniline group in this compound influence its applications in medicinal chemistry?

  • Methodological Answer : The aniline group undergoes electrophilic substitution (e.g., acetylation, sulfonation) and forms Schiff bases with aldehydes. These reactions enable its use as a building block for:
  • Drug candidates : Functionalize the amine to create amides or ureas for target engagement.
  • Fluorescent probes : Conjugate with fluorophores via diazonium salt intermediates.
  • Metal coordination : Chelate transition metals for catalytic or imaging applications.
    Stability in acidic/basic conditions must be tested (e.g., pH 2–12, 24h) to guide derivatization protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature, solvent). To address this:
  • Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<1%).
  • Control experiments : Test compound stability under assay conditions (HPLC monitoring).
  • Dose-response curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀ comparisons).
    For example, piperidine derivatives show pH-dependent solubility, which impacts apparent activity .

Q. How does the isopropyl substituent on the piperidine ring influence physicochemical properties compared to methyl or trifluoromethyl analogs?

  • Methodological Answer : Substituent effects can be evaluated via:
  • LogP calculations : Isopropyl increases lipophilicity (LogP ~2.5) vs. methyl (LogP ~1.8) or trifluoromethyl (LogP ~2.1).
  • Steric effects : Isopropyl may hinder binding in sterically sensitive targets (e.g., enzyme active sites).
  • Metabolic stability : Bulkier groups like isopropyl reduce CYP450-mediated oxidation.

Table 2 : Substituent Impact on Key Properties

SubstituentLogP (Predicted)Metabolic StabilityReference
Methyl1.8Moderate
Trifluoromethyl2.1High
Isopropyl2.5HighN/A

Q. What computational methods are effective for predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to model interactions with targets like sigma-1 receptors or acetylcholinesterase. Key steps:
  • Ligand preparation : Optimize 3D geometry (Avogadro) and assign charges (AM1-BCC).
  • Protein-ligand dynamics : Simulate binding over 100 ns to assess stability (RMSD <2 Å).
  • Free energy calculations : Apply MM-PBSA to estimate ΔG binding.
    Cross-validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can researchers mitigate stability challenges during long-term storage of this compound?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. Recommendations:
  • Storage : -20°C under argon in amber vials.
  • Lyophilization : Convert to hydrochloride salt for enhanced hygroscopic resistance.
  • Periodic QC : Monitor via HPLC every 6 months.
    Analogous piperidine-aniline derivatives show decomposition at >40°C or >60% humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.